3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline
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Overview
Description
3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylaniline group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the piperidine and dimethylaniline groups.
N,N-dimethylaniline: Contains the dimethylaniline group but lacks the bromopyrimidine and piperidine moieties.
Uniqueness
The uniqueness of 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline lies in its combined structural features, which confer specific chemical and biological properties. The presence of the bromopyrimidine moiety allows for unique interactions with biological targets, while the piperidine and dimethylaniline groups contribute to its overall stability and reactivity.
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-22(2)15-5-3-4-13(10-15)17(24)23-8-6-16(7-9-23)25-18-20-11-14(19)12-21-18/h3-5,10-12,16H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCWFGHBQWQWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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